4-tert-Butylthiophenol

Descripción

Historical Context and Evolution of Thiophenol Chemistry in Academic Research

The study of thiophenols, or aromatic thiols, is an integral part of the broader field of organosulfur chemistry. springerprofessional.denih.gov The simplest aromatic thiol, thiophenol (C6H5SH), is a colorless liquid known for its unpleasant odor. wikipedia.org Its chemical structure is analogous to phenol (B47542), with the oxygen atom of the hydroxyl group replaced by a sulfur atom. wikipedia.org This substitution leads to notable differences in chemical properties, such as thiophenol having a significantly greater acidity than phenol. wikipedia.org

Historically, research into thiophenols and their derivatives has been a somewhat specialized area within organosulfur chemistry. springerprofessional.de However, with the advancement of industrial organic synthesis, these compounds have garnered increasing attention from the wider chemical community. springerprofessional.de Early research focused on fundamental reactions such as alkylation, where the high nucleophilicity of the thiophenolate anion is utilized to form thioethers. wikipedia.org Over time, the scope of thiophenol chemistry has expanded dramatically, driven by the discovery of new synthetic methods and the unique properties of the resulting sulfur-containing molecules. The development of transition metal-catalyzed reactions, for instance, has provided powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of complex aromatic thiols and their derivatives. springerprofessional.de

Significance of Aromatic Thiols in Contemporary Chemical Synthesis and Materials Science

Aromatic thiols are versatile and important building blocks in modern chemical synthesis and materials science. taylorandfrancis.com Their utility stems from the reactivity of the thiol group, which can participate in a wide range of chemical transformations. ebsco.com

In chemical synthesis , aromatic thiols are crucial intermediates for creating valuable organic compounds. They are frequently found in biologically and pharmaceutically active molecules, including drugs for treating inflammation, cancer, and neurodegenerative diseases. springerprofessional.de The thiol group's ability to act as a potent nucleophile makes it a key participant in various coupling reactions. ebsco.com For example, aromatic thiols can be used in the synthesis of S-aryl thioacetates, which have shown antimicrobial activity. researchgate.net Furthermore, the unique photodynamics of aromatic thiols have led to their use as effective photoinitiators in polymerization reactions, including those conducted under visible light. acs.org

In materials science , aromatic thiols play a critical role in the development of advanced materials with tailored properties. Their ability to form self-assembled monolayers (SAMs) on metal surfaces is a cornerstone of nanoscience and technology. These organized molecular layers are used to modify surface properties, such as wettability, adhesion, and corrosion resistance. Aromatic thiols are also incorporated into polymers to enhance their properties; for instance, they are used in the development of optical polymers with high refractive indices. researchgate.net The interaction of thiols with aromatic rings, known as S–H/π interactions, is also a subject of study for understanding molecular recognition and the structure of complex systems. nih.gov

Overview of 4-tert-Butylthiophenol's Distinctive Role in Specialized Research Domains

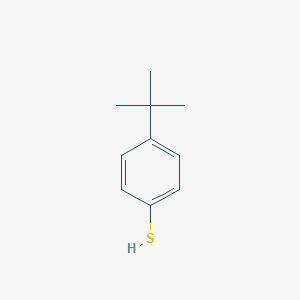

This compound, also known as 4-tert-butylbenzenethiol, is an organic compound with the molecular formula C10H14S. ontosight.ai It is a derivative of thiophenol with a tert-butyl group at the para position of the benzene (B151609) ring. ontosight.ai This specific substitution pattern imparts unique properties to the molecule, making it a subject of interest in various research fields.

Unique Structural Features and Their Academic Implications for Reactivity

The most prominent structural feature of this compound is the bulky tert-butyl group. This group exerts significant steric and electronic effects that influence the compound's reactivity. The tert-butyl group is a strong electron-donating group, which increases the electron density on the aromatic ring and can affect the acidity and nucleophilicity of the thiol group.

The steric bulk of the tert-butyl group can direct the outcome of chemical reactions by hindering approaches to certain positions on the aromatic ring. This steric hindrance is a valuable tool in organic synthesis for achieving regioselectivity. In the context of coordination chemistry, the size and shape of ligands are crucial for controlling the geometry and reactivity of metal complexes. The tert-butyl group on this compound can influence the packing of molecules in the solid state and the formation of specific supramolecular structures. For example, it can be used to synthesize palladium-thiolate complexes which, upon reduction, form ultrasmall palladium nanoclusters. sigmaaldrich.com

Positioning within the Broader Scope of Organosulfur Chemistry Research

Within the vast field of organosulfur chemistry, this compound serves as a model compound for studying the fundamental properties and reactions of substituted aromatic thiols. Its well-defined structure and predictable reactivity make it an ideal substrate for developing and testing new synthetic methodologies. nih.gov

Research involving this compound contributes to a deeper understanding of reaction mechanisms, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. It is also used as a precursor in the synthesis of more complex sulfur-containing molecules with potential applications in pharmaceuticals and materials science. ontosight.ai For instance, its antioxidant properties make it a candidate for use in materials protection. ontosight.ai The study of its interactions and reactions helps to expand the synthetic toolbox available to chemists and provides insights into the behavior of more complex organosulfur compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXBFFHXJDZGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048196 | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-68-1 | |

| Record name | 4-tert-Butylthiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylthiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 4 Tert Butylthiophenol and Its Derivatives

Classical and Modern Synthetic Routes to 4-tert-Butylthiophenol

This compound, an organic compound with the molecular formula C10H14S, is a key intermediate in various industrial applications, including the synthesis of pharmaceuticals and polymers. chemicalbook.comchemicalbook.comontosight.ai Several synthetic pathways have been developed for its preparation, ranging from classical methods to more advanced catalytic processes.

One established method involves the reaction of 4-tert-butylphenol (B1678320) with a sulfur source. For instance, a mixture of tert-butyl 4-(tert-butyl)phenyl sulfide (B99878) and thiophenol, when heated with a boron trifluoride-phosphoric acid complex, yields this compound. chemicalbook.com Another route involves the reaction of 4-tert-butylbenzene with sulfur in the presence of a catalyst. ontosight.ai

A common laboratory and potential industrial synthesis involves the reduction of 4-tert-butylbenzenesulfonyl chloride. chemicalbook.com A high-yield synthesis has been reported where 4-tert-butylbenzenesulfonyl chloride is reacted with sodium sulfide and iron in the presence of triphenylphosphine (B44618) and chlorosulfonic acid in water at 200°C, affording this compound in 93.7% yield. chemicalbook.com

The diazotization of 4-tert-butylaniline (B146146) represents another classical approach. google.comchemicalbook.comprepchem.comutrgv.edu This involves converting the aniline (B41778) to a diazonium salt, which is then reacted with a sulfur-containing nucleophile. utrgv.edu A general method for synthesizing alkylthio benzene (B151609) derivatives involves the simultaneous diazotization of an aromatic amine and nucleophilic displacement with a thiol. utrgv.edu

Modern synthetic efforts focus on the use of catalytic systems to improve efficiency and selectivity. Copper-catalyzed reactions, for example, have been employed for the synthesis of aryl thiols from aryl iodides using sodium sulfide as the sulfur source. organic-chemistry.org

Table 1: Selected Synthetic Routes to this compound

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 4-(tert-butyl)phenyl sulfide, Thiophenol | Boron trifluoride-phosphoric acid complex | 90°C, 4 hours | Not specified | chemicalbook.com |

| 4-tert-Butylbenzenesulfonyl chloride | Sodium sulfide, Iron, Triphenylphosphine, Chlorosulfonic acid | Water, 200°C, 4 hours | 93.7% | chemicalbook.com |

| Aryl iodides | Na2S·9H2O, 1,2-ethanedithiol (B43112) (catalyst), Copper | Not specified | Very good | organic-chemistry.org |

| 4-tert-Butylaniline | Sodium nitrite, Alkanethiol, HCl | Simultaneous diazotization and nucleophilic displacement | Moderate | utrgv.edu |

Catalytic Hydrogenation Approaches in Thiophenol Synthesis

Catalytic hydrogenation is a crucial technique in the synthesis of thiophenols, primarily through the reduction of sulfonyl chlorides. The hydrogenation of aromatic sulfonyl chlorides to thiophenols has been investigated using catalysts such as palladium on charcoal. tdl.org However, catalyst deactivation can be an issue, with studies showing that the active sites can become blocked. tdl.org

An alternative approach is the direct hydrogenation of thioesters to yield alcohols and thiols. This reaction can be catalyzed by acridine-based ruthenium complexes and shows excellent tolerance for various functional groups. nih.govacs.org While not a direct synthesis of this compound, this methodology highlights the potential of catalytic hydrogenation in organosulfur chemistry. The development of sulfactive catalysts, such as cobalt polysulfide, has also been significant for the synthesis of thiols from aldehydes, ketones, or nitriles in the presence of a sulfur source. acs.org

Reductive Methods for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a key step in many syntheses of this compound. organic-chemistry.org Reductive methods often start with a sulfur-containing compound in a higher oxidation state. A prominent example is the reduction of 4-tert-butylbenzenesulfonyl chloride. chemicalbook.comsigmaaldrich.comnih.gov This can be achieved using various reducing agents. For instance, a mixture of iron, sodium sulfide, and triphenylphosphine in water has been used to reduce 4-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol with a high yield. chemicalbook.com

Another strategy involves the copper-catalyzed reaction of aryl iodides with sulfur powder, followed by reduction with sodium borohydride (B1222165) or triphenylphosphine to furnish the aryl thiols. organic-chemistry.orgwikipedia.org This method is tolerant of a wide range of functional groups. organic-chemistry.org

Mechanistic Investigations of Thiolation Reactions

Understanding the mechanisms of thiolation reactions is essential for optimizing existing methods and designing new, more efficient syntheses.

The thiol-ene reaction, or alkene hydrothiolation, is a well-studied reaction that can proceed through either a radical or a Michael addition mechanism. wikipedia.org In the radical addition, a thiyl radical is formed, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org The Michael addition is typically catalyzed by a nucleophile. usm.edu

Computational studies, often using density functional theory (DFT), have been employed to investigate the reaction pathways and transition states of these reactions. mdpi.comnih.gov For example, in the reaction of thiols with α,β-unsaturated carbonyl compounds, the formation of a thiolate is often the rate-determining step. nih.gov The conformation of the reactants can also significantly influence the reactivity. nih.gov Studies on the self-aggregation of thiophenol have shown that π-stacking interactions, anchored by a sulfur hydrogen bond, play a crucial role in the formation of dimers and trimers. nih.gov

Kinetic studies provide valuable insights into the rates and mechanisms of synthetic reactions. The catalytic hydrogenation of aromatic sulfonyl chlorides has been studied in continuous and semi-batch processes to gather kinetic data. tdl.org Such studies have revealed issues like catalyst deactivation over time. tdl.org

The kinetics of the thiol-ene reaction are dependent on the nature of both the thiol and the alkene. wikipedia.orgmdpi.com For instance, thiols with electron-acceptor substituents are generally more reactive than those with electron-donating groups. mdpi.com The kinetics of thiol-disulfide exchange reactions are also complex, involving direct substitution and oxidation-mediated pathways. nih.gov

Synthesis of Functionalized this compound Derivatives

The thiol group of this compound is a versatile functional handle that allows for the synthesis of a wide range of derivatives.

A common derivatization is the oxidation of the thiol to a disulfide. youtube.com This reaction can be achieved using various oxidizing agents and is often reversible. nih.govyoutube.com The resulting di-tert-butyldiphenyl disulfide has its own set of applications.

S-alkylation of this compound is another important transformation, leading to the formation of thioethers. prepchem.comnih.govnih.govgoogle.comrsc.org This is typically achieved by reacting the corresponding thiolate with an alkylating agent.

Furthermore, the aromatic ring of this compound can be functionalized. For example, Friedel-Crafts alkylation of related phenols is a common method for introducing alkyl groups. wikipedia.orgresearchgate.netgoogle.comnih.govnih.gov The resulting functionalized thiophenols can then be used as building blocks for more complex molecules. The synthesis of thiophene (B33073) derivatives, for instance, can be achieved through the cyclization of functionalized alkynes containing a thiol group. mdpi.com

Table 2: Common Derivatives of this compound

| Derivative Type | General Structure | Synthetic Method | Key Reagents |

|---|---|---|---|

| Disulfide | Ar-S-S-Ar | Oxidation | Oxidizing agents (e.g., I2, H2O2) |

| Thioether | Ar-S-R | S-Alkylation | Base, Alkylating agent (e.g., alkyl halide) |

| Functionalized Ring | (Functional Group)-Ar-SH | Electrophilic Aromatic Substitution | Varies (e.g., Friedel-Crafts reagents) |

Strategies for ortho-, meta-, and para-Substitution on the Phenyl Ring

The directing influence of substituents on an aromatic ring is a fundamental concept in electrophilic aromatic substitution (EAS). The position of an incoming electrophile is dictated by the electronic properties of the substituent already present on the benzene ring. Substituents are broadly classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com

In the case of this compound, the thiol group (-SH) is an ortho-, para- director. masterorganicchemistry.com This is because the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution at the ortho and para positions. masterorganicchemistry.com This electron donation outweighs the inductive electron-withdrawing effect of the sulfur atom.

Conversely, meta-directing groups are typically deactivating groups that withdraw electron density from the aromatic ring, making the ortho and para positions electron-deficient and thus less favorable for electrophilic attack. masterorganicchemistry.com Examples of meta-directors include nitro groups, nitriles, and carbonyl compounds. masterorganicchemistry.com

When a benzene ring has two substituents, the directing effects of both groups must be considered. If both groups direct to the same position, the outcome is straightforward. chemistrysteps.com However, when their directing effects conflict, the more strongly activating group generally controls the position of the incoming electrophile. chemistrysteps.com For instance, a hydroxyl group (-OH), being a stronger activator than an alkyl group, would dictate the position of substitution.

Steric hindrance can also play a significant role, particularly for bulky groups like the tert-butyl group. numberanalytics.com Substitution at the ortho position can be sterically hindered, often leading to a higher yield of the para product. masterorganicchemistry.com

Preparation of this compound Ligands for Coordination Chemistry

This compound and its derivatives are valuable ligands in coordination chemistry. The thiol group readily coordinates to metal ions, forming stable metal-thiolate complexes. For example, this compound can be used to synthesize palladium-thiolate complexes by reacting with Pd(II) ions. sigmaaldrich.com The subsequent reduction of these complexes can lead to the formation of ultrasmall palladium nanoclusters, highlighting the role of these ligands in nanomaterial synthesis.

The synthesis of more complex ligands based on the this compound scaffold has also been explored. For instance, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole-3-thiol have been synthesized. doaj.org These compounds, which are crystalline solids, offer multiple coordination sites and have potential applications in the development of new biologically active substances. doaj.org

Synthesis of Thioether Derivatives via Thiol-Ene/Yne Click Chemistry

Thiol-ene and thiol-yne "click" reactions have emerged as powerful and versatile methods for the synthesis of thioether derivatives. thieme-connect.dersc.org These reactions are characterized by high efficiency, simple reaction conditions, and the absence of byproducts, making them highly attractive for various applications, including materials science and bioconjugation. nih.govnih.gov The reaction proceeds via the addition of a thiol to an alkene ("ene") or an alkyne ("yne"). thieme-connect.denih.gov

The radical-mediated thiol-ene reaction typically involves a two-step process: the addition of a thiyl radical to the double bond to form a carbon-centered radical, followed by a chain-transfer reaction with another thiol molecule to yield the anti-Markovnikov addition product and regenerate the thiyl radical. thieme-connect.de A key advantage of this reaction is that homopolymerization of the alkene component is generally avoided because the propagation and chain-transfer steps occur at comparable rates. thieme-connect.de

Photochemical Initiation Mechanisms

Light is a common and effective method for initiating thiol-ene reactions, offering spatial and temporal control. nih.govresearchgate.net The process begins with the generation of a thiyl radical from the thiol upon irradiation. nih.govresearchgate.net This can be achieved through direct photolysis of the thiol with UV light, although this is often slow. researchgate.net More commonly, a photoinitiator is used to accelerate the formation of the thiyl radical. nih.govresearchgate.net Norrish Type I photoinitiators are typically employed for this purpose. nih.gov The photochemical approach is particularly advantageous for applications in biological systems due to its cytocompatibility. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.commun.ca These principles are increasingly being applied to the synthesis of this compound and its derivatives, focusing on waste prevention, atom economy, and the use of safer chemicals and processes. nih.gov

Development of Environmentally Benign Synthetic Protocols

Efforts to develop greener synthetic routes for this compound are ongoing. One reported synthesis involves the reaction of p-tert-butylbenzenesulfonyl chloride with sodium sulfide and iron in water at high temperature, yielding this compound in high yield. chemicalbook.com While this method uses water as a solvent, the high temperature and use of certain reagents may still present environmental concerns.

A key aspect of green chemistry is the use of alternative, environmentally friendly reaction media. sigmaaldrich.com The development of protocols that utilize safer solvents or even solvent-free conditions is a primary goal. mun.cajddhs.com For example, the use of deep eutectic solvents (DES), which are often biodegradable and non-toxic, is a promising approach for various organic reactions. nih.gov

Solvent-Free or Aqueous Medium Reactions

The pursuit of greener and more sustainable chemical processes has driven research towards minimizing or eliminating the use of volatile and hazardous organic solvents. In the synthesis of this compound, significant advancements have been made in developing reactions that proceed in aqueous media. These methods offer advantages in terms of safety, cost, and environmental impact.

One notable aqueous-based synthesis involves the reduction of p-tert-butylbenzenesulfonyl chloride. chemicalbook.com In this process, the sulfonyl chloride is reacted with sodium sulfide in water, facilitated by a catalytic system. The reaction is conducted at an elevated temperature to drive the conversion. Following the reaction, the product, this compound, is isolated from the aqueous layer by adjusting the pH, followed by extraction and purification through distillation under reduced pressure. chemicalbook.com This method achieves a high yield of the final product. chemicalbook.com

Detailed findings from a specific aqueous synthesis method are presented below:

Table 1: Aqueous Synthesis of this compound

| Parameter | Details |

|---|---|

| Starting Material | p-tert-Butylbenzenesulfonyl chloride |

| Solvent | Water |

| Reagents | Sodium sulfide, Chlorosulfonic acid |

| Catalysts | Triphenylphosphine, Iron |

| Reaction Temperature | 200 °C |

| Reaction Time | 4 hours |

| Product Isolation | pH adjustment, extraction, and reduced pressure distillation |

| Reported Yield | 93.7% |

Data sourced from ChemicalBook. chemicalbook.com

This aqueous-based approach represents a significant step towards more environmentally benign manufacturing processes for this compound by replacing traditional organic solvents with water.

Catalyst Design for Sustainable Production

In the aqueous-phase synthesis from p-tert-butylbenzenesulfonyl chloride, a multi-component catalyst system is employed to facilitate the reduction. chemicalbook.com This system includes iron and triphenylphosphine, which work in concert to achieve a high yield of this compound. chemicalbook.com The use of a readily available and inexpensive metal like iron is a key feature of designing cost-effective and sustainable catalytic processes. Triphenylphosphine acts as a crucial component in the reaction mechanism, enabling the efficient conversion of the starting material. chemicalbook.com

The selection of these catalysts is critical for the reaction's success in an aqueous environment, a medium in which many organic reactions are traditionally challenging to perform. The ability of this catalyst system to operate under these conditions highlights a strategic approach to catalyst design, where the catalyst is tailored to function in sustainable solvent systems.

Table 2: Catalytic System for Aqueous Synthesis of this compound

| Catalyst Component | Function/Type |

|---|---|

| Iron | Metal catalyst for reduction |

| Triphenylphosphine | Organophosphorus catalyst |

Data sourced from ChemicalBook. chemicalbook.com

Future developments in catalyst design for this compound production will likely focus on enhancing catalyst recyclability, increasing turnover numbers, and developing solid-supported catalysts to further simplify product purification and minimize waste, aligning with the core principles of green chemistry.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-tert-Butylbenzenesulfonyl chloride |

| Sodium sulfide |

| Chlorosulfonic acid |

| Triphenylphosphine |

Reaction Mechanisms and Mechanistic Organic Chemistry of 4 Tert Butylthiophenol

Mechanisms of Nucleophilic and Electrophilic Reactions involving the Thiol Group

The thiol group of 4-tert-butylthiophenol can act as a potent nucleophile or be oxidized to a thiyl radical, enabling a diverse range of chemical transformations.

The Thiol-Michael addition, or conjugate addition, is a cornerstone reaction involving thiols. acsgcipr.org It is a highly efficient method for forming carbon-sulfur bonds. acsgcipr.org In this reaction, the nucleophilic thiol adds to an electron-deficient alkene or alkyne, known as a Michael acceptor. acsgcipr.org The reaction is typically catalyzed by a weak base or a nucleophile. nih.govnsf.gov

Mechanism: The mechanism proceeds in distinct steps, depending on the catalyst used nih.govnsf.gov:

Base-Catalyzed: A base abstracts the acidic proton from the thiol (S-H) to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, often by another thiol molecule, yields the final thioether product and regenerates the thiolate catalyst. nsf.gov

Nucleophile-Catalyzed: A nucleophilic catalyst (like a phosphine) first adds to the Michael acceptor, creating a zwitterionic intermediate. This intermediate then deprotonates the thiol to form the active thiolate anion, which proceeds to add to another molecule of the Michael acceptor. nih.gov

The reaction involving this compound is influenced by the steric bulk of the tert-butyl group. While the electronic properties of the thiol substituent generally have a minor impact on the stability of the resulting adduct, steric hindrance can play a more significant role in the reaction kinetics. nih.govnsf.gov Studies comparing primary, secondary, and tertiary thiols have shown that tertiary thiols, like tert-butylthiol, generally exhibit slower reaction rates than their primary or secondary counterparts due to steric hindrance around the sulfur atom. nsf.gov

The Thiol-Michael reaction can be reversible, particularly under thermal stimulus, allowing for dynamic covalent exchange. nih.gov This dynamic nature is influenced by the stability of the adduct, which is in turn affected by the electronic properties of the Michael acceptor. nih.gov

| Catalyst Type | Mechanistic Steps | Role of this compound |

| Base | 1. Deprotonation of thiol to form thiolate. 2. Nucleophilic attack of thiolate on Michael acceptor. 3. Protonation of enolate intermediate. | Acts as the nucleophilic species after deprotonation. |

| Nucleophile | 1. Catalyst activates Michael acceptor. 2. Activated complex deprotonates thiol. 3. Thiolate attacks another Michael acceptor. | Serves as the proton source to generate the active thiolate. |

In the presence of a radical initiator, the thiol group of this compound can undergo radical addition to unsaturated systems like alkenes. This process typically proceeds via a radical chain mechanism.

Mechanism:

Initiation: A radical initiator (e.g., peroxide) abstracts the hydrogen atom from the S-H bond of this compound, generating a 4-tert-butylthiophenoxy radical (thiyl radical).

Propagation: The thiyl radical adds to an alkene at the less substituted carbon atom. This regioselectivity is governed by the formation of the most stable carbon-centered radical intermediate. youtube.com For instance, addition to a terminal alkene results in a more stable secondary radical rather than a primary one. youtube.com This newly formed carbon radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical to continue the chain. youtube.com

Termination: The reaction ceases when two radical species combine. youtube.com

Regioselectivity: The regioselectivity of radical additions is a product of both steric and polar effects. libretexts.org A key feature of radical additions to double bonds is the preferential addition of the radical to the less-substituted carbon atom. libretexts.org In the case of this compound, the steric bulk of the tert-butyl group on the attacking thiyl radical can further enhance this selectivity. libretexts.org The stability of the resulting radical intermediate is paramount; radical stability follows the order tertiary > secondary > primary, similar to carbocations. youtube.com This leads to what is often termed "anti-Markovnikov" regioselectivity, where the sulfur atom bonds to the less substituted carbon of the double bond. masterorganicchemistry.com

| Factor | Influence on Regioselectivity | Outcome for this compound Addition |

| Steric Effects | The bulky radical adds to the less sterically hindered carbon of the alkene. libretexts.org | The bulky 4-tert-butylthiophenoxy radical favors addition to the terminal carbon of an unsymmetrical alkene. |

| Radical Stability | The addition occurs to produce the most stable carbon-centered radical intermediate (tertiary > secondary > primary). youtube.com | Addition to a terminal alkene yields a more stable secondary radical, directing the sulfur to the terminal position. |

Phenols and thiophenols are well-known for their antioxidant properties, which stem from their ability to act as radical scavengers. The oxidation of this compound involves the formation of a thiophenoxy (thiyl) radical.

Mechanism of Oxidation and Scavenging: The primary step in the antioxidant action of this compound is the donation of its labile hydrogen atom from the thiol group to a reactive radical species (R•), thereby neutralizing it. This process generates a relatively stable 4-tert-butylthiophenoxy radical.

R• + Ar-SH → R-H + Ar-S• (where Ar = 4-tert-butylphenyl)

The stability of this resulting thiyl radical is crucial. The bulky tert-butyl group at the para position contributes to this stability through steric shielding, which hinders radical-radical dimerization or further reactions. Studies on analogous phenolic compounds, such as butylated hydroxytoluene (BHT), have shown that ortho- and para-substituted phenols with bulky groups like tert-butyl form more stable phenoxy radicals compared to less substituted phenols. nih.gov This principle extends to thiophenols. The stabilized 4-tert-butylthiophenoxy radical is less reactive and can terminate radical chain reactions by combining with another radical.

The fate of the thiyl radical can vary, including dimerization to form a disulfide (4,4'-di-tert-butyldiphenyldisulfide) or reaction with other radical species present in the system.

Catalysis and Metal-Mediated Transformations

The thiol group of this compound can coordinate to metal centers, facilitating a range of catalytic transformations, including the formation and cleavage of carbon-sulfur bonds.

Palladium catalysts are highly effective in mediating reactions involving sulfur-containing compounds. Research has demonstrated the synthesis of palladium(II) complexes through the cleavage of the sulfur-carbon bond in S-tert-butyl protected thioethers. researchgate.net For instance, the reaction of a ligand containing a this compound derivative with a palladium(II) source can lead to the cleavage of the S-t-Bu bond and the formation of a dinuclear palladium complex. researchgate.net

This C-S bond cleavage is a key step in various cross-coupling reactions. The general mechanism for such palladium-catalyzed reactions often involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-S bond of the substrate.

Transmetalation/Insertion: This step can vary depending on the specific reaction.

Reductive Elimination: The final C-S or C-C bond is formed, regenerating the Pd(0) catalyst. nih.gov

The choice of ligand is critical in controlling the reactivity and selectivity of these transformations. Sterically bulky phosphine (B1218219) ligands are often employed to promote the desired catalytic cycle. nih.govrsc.org

| Reaction | Catalyst/Reagents | Observation | Reference |

| Complex Formation | [PdCl2(PhCN)2] | Elimination of t-BuCl and formation of a square planar palladium complex. | researchgate.net |

| Dinuclear Complex Formation | Heating of Palladium Complex | Further elimination of t-BuCl to form a dipalladium complex. | researchgate.net |

Copper catalysts are widely used in reactions involving thiols, including oxidation and conjugate addition reactions. organic-chemistry.orgrsc.org The interaction between copper and the thiol group of this compound is central to these processes.

In aerobic oxidation reactions, a copper catalyst can facilitate the oxidation of the substrate. Mechanistic studies on the closely related 4-tert-butylphenol (B1678320) show that the process can involve a dinuclear copper-peroxo intermediate that mimics enzymatic pathways. nih.gov The reaction proceeds through the formation of a copper(II)-semiquinone radical complex, indicating that single-electron transfer steps are key. nih.gov A similar pathway can be inferred for this compound, leading to the formation of a Cu(II)-thiyl radical intermediate.

Copper is also a prominent catalyst for Thiol-Michael additions. organic-chemistry.org In these reactions, a copper(I) catalyst can activate the thiol, facilitating its addition to an α,β-unsaturated compound. This approach is particularly valuable for performing these reactions under mild and environmentally friendly conditions, such as in water using micellar catalysis. organic-chemistry.org

| Reaction Type | Catalyst System | Mechanistic Feature | Reference |

| Aerobic Oxidation | Copper(I) / O2 | Formation of a Cu(II)-radical intermediate; mimics tyrosinase activity. | nih.gov |

| Conjugate Addition | Cu(I) / Surfactant (in water) | In situ generation of an organocopper reagent in aqueous micelles. | organic-chemistry.org |

Role of this compound as a Ligand in Transition Metal Catalysis

This compound serves as a versatile ligand in transition metal catalysis, where its sulfur atom readily coordinates to metal centers. The presence of the bulky tert-butyl group and the electronic properties of the thiolate moiety allow it to modulate the steric and electronic environment of a metal catalyst. This influences the catalyst's activity, selectivity, and stability. For instance, 4-tert-butylbenzenethiol can be utilized in the synthesis of palladium-thiolate complexes, which, upon reduction, form ultrasmall palladium nanoclusters. nih.gov The thiol or resulting thiolate can act as a transient cooperative ligand, participating directly in bond activation processes at the metal center. acs.org

Ligand Effects on Catalytic Activity and Selectivity

The performance of a transition metal catalyst is profoundly influenced by the ligands bound to it. This compound, when acting as a ligand, imparts specific characteristics due to its structural and electronic properties.

Steric Effects: The most prominent feature of this ligand is the bulky tert-butyl group. This group exerts significant steric hindrance around the metal center. Such steric bulk can be advantageous in several ways:

It can create a specific pocket around the active site, leading to enhanced selectivity for certain substrates (regioselectivity or enantioselectivity).

It can prevent catalyst deactivation pathways, such as the formation of inactive metal-metal bridged dimers.

In nanoparticle catalysis, bulky ligands like those derived from this compound can influence the coordination on the nanoparticle surface, thereby affecting deuteration patterns in H/D exchange reactions. kinampark.com

Electronic Effects: The thiolate group is a soft donor with strong sigma-donating properties, which stabilizes metal centers in various oxidation states. The electronic nature of the ligand can be fine-tuned by substituents on the aromatic ring, but the inherent properties of the sulfur donor are key. In some catalytic systems, thiols can even act as inhibitors by strongly binding to the metal center and blocking access for the substrate. For example, in certain ruthenium-catalyzed reactions, a thiol can serve as a reliable catalyst inhibitor, selectively preventing the metal from interacting with an alkene product and thus preventing its isomerization. acs.org

The effect of ligand concentration and type on reaction outcomes is summarized in the table below, illustrating the general principles of how ligands impact catalysis.

| Ligand/Metal Ratio | Observed Effect on Catalysis | Principle | Reference |

|---|---|---|---|

| No Ligand | Baseline (often low) activity and no selectivity. | Unstabilized metal center may be overly reactive or prone to aggregation/decomposition. | cdnsciencepub.com |

| Low Ligand/Metal Ratio | Increased reaction rate, but potentially suboptimal selectivity. | Ligand begins to stabilize the active species and create a defined coordination sphere. | cdnsciencepub.com |

| Optimal Ligand/Metal Ratio (e.g., 1.1 or 2.2) | Maximum reaction rate and high enantioselectivity. | The catalytically active species is fully formed and provides an optimal chiral environment. | cdnsciencepub.com |

| High Ligand/Metal Ratio | Decreased reaction rate. | Excess ligand can compete with the substrate for coordination to the metal center, slowing the reaction. | cdnsciencepub.com |

Mechanistic Insights into Metal-Thiolate Complex Formation

The formation of a metal-thiolate complex from this compound typically proceeds via the deprotonation of the acidic thiol proton (S-H) upon reaction with a metal precursor. This can occur through several pathways. One common method is a salt metathesis reaction, where a deprotonated thiolate salt (e.g., lithium or sodium 4-tert-butylthiolate) reacts with a metal halide, displacing the halide and forming a metal-sulfur bond. cdnsciencepub.com

Alternatively, a protonolysis reaction can occur where the acidic thiol directly reacts with a metal complex containing a basic ligand, such as an alkoxide or an amide. For example, a ruthenium hydride complex can react with a thiol (RSH) to eliminate H₂ and form a ruthenium thiolate complex. acs.org This process involves the coordination of the thiol to the metal, followed by the cleavage of the S-H bond. The lability of these metal-thiolate bonds is also mechanistically significant; the coordinated thiol can dissociate from the metal center, allowing it to be displaced by other ligands or substrates, which is a key step in many catalytic cycles. acs.org

Supramolecular Chemistry and Non-Covalent Interactions

The structure of this compound, with its aromatic ring, a weakly acidic hydrogen bond donor (S-H), and a bulky hydrophobic group, makes it an interesting building block in supramolecular chemistry. Its assembly is governed by a subtle interplay of non-covalent interactions.

Hydrogen Bonding Networks in Thiophenol Systems

Hydrogen bonding involving the thiol group (S-H) is markedly different from that of its phenol (B47542) analogue (O-H). Due to the lower electronegativity and greater size of sulfur compared to oxygen, the S-H bond is less polarized. Consequently, thiophenols are much weaker hydrogen bond donors than phenols. pnas.org

Studies comparing phenol, aniline (B41778), and thiophenol have shown that the extent of self-association through hydrogen bonding decreases significantly in the order phenol > aniline > thiophenol. pnas.orgnih.gov While phenol participates in extensive monomer-dimer-polymer equilibria, thiophenol shows evidence for only weak monomer-dimer equilibrium in solution. pnas.orgnih.govnih.gov

Research using rotational spectroscopy on the thiophenol dimer in the gas phase revealed that its structure is not dominated by a strong, linear hydrogen bond. Instead, the dimer adopts a π-stacked structure that is anchored by a very long and weak S-H···S hydrogen bond. kinampark.comsemanticscholar.org Thiophenols can also participate in other types of weak hydrogen bonds, such as S-H···π interactions with aromatic rings and S-H···O bonds with suitable acceptors like water or nitro groups. researchgate.netchemrxiv.orgniscpr.res.in The strength of these S-H···O bonds can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Pi-Stacking Interactions and Aromatic Thiol Assemblies

Pi-stacking (π-π) interactions are a dominant force in the self-assembly of aromatic thiols. These interactions occur when the electron-rich π-systems of the aromatic rings align, typically in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. researchgate.net

As established for the thiophenol dimer, the primary stabilizing force is the π-stacking interaction between the phenyl rings, with the weak S-H···S hydrogen bond playing a secondary, anchoring role. kinampark.comsemanticscholar.org This contrasts with the phenol dimer, where a stronger O-H···O hydrogen bond dictates a hinged, non-stacked geometry. kinampark.com The balance is shifted in thiophenol because the S-H bond is a poor hydrogen bond donor, allowing the weaker but significant dispersion-driven π-stacking forces to control the geometry. The bulky tert-butyl group on this compound would further influence the specifics of this stacking by adding steric constraints and enhancing dispersion forces.

Host-Guest Chemistry with this compound

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. The structural features of this compound make it an excellent component for constructing host molecules.

A prime example is found in the synthesis of thiacalixarenes. Calixarenes are macrocyclic host molecules, and when their phenolic units are replaced by thiophenol units, they are known as thiacalixarenes. A host molecule, tetraamino-tert-butylthiacalixarene, is built from four tert-butylthiophenol units linked together. This macrocycle acts as a receptor (host) for various carboxylate and dicarboxylate anions (guests). The binding is achieved through a combination of hydrogen bonds and other non-covalent forces within the calixarene's cavity. Computational studies have shown that these thiacalixarene hosts exhibit selectivity, for instance, showing a preference for binding a malonate guest over an oxalate (B1200264) guest. The tert-butyl groups are positioned on the "upper rim" of the basket-like host, influencing its solubility and the shape of its binding pocket.

Computational Chemistry and Theoretical Studies of 4 Tert Butylthiophenol

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bldpharm.com It has become a cornerstone of computational chemistry for predicting molecular properties by calculating the electron density of a system. data.govyoutube.com DFT methods are employed to determine optimized geometries, electronic energies, and the distribution of electrons within a molecule, which are fundamental to understanding its chemical behavior. youtube.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. fu-berlin.de

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. data.gov For aromatic thiols, the HOMO is typically associated with the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring, making this region the primary site for electrophilic attack. The LUMO is generally a π* anti-bonding orbital distributed over the aromatic ring.

Table 1: Representative Frontier Orbital Energies and Properties from DFT Calculations on Analogous Aromatic Compounds This table presents data from similar molecules to illustrate the typical values obtained from DFT calculations, as specific data for 4-tert-butylthiophenol is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | - | - | 3.97 | chemrxiv.org |

| Methylene Blue | -4.84 | -2.92 | 1.92 | fu-berlin.de |

| Methyl Red | -5.55 | -2.49 | 3.06 | fu-berlin.de |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. bldpharm.comresearchgate.net This approach has been highly successful in explaining reaction mechanisms and predicting the outcomes of various chemical reactions, including pericyclic and cycloaddition reactions. youtube.com

In the context of this compound, FMO theory predicts that the molecule will primarily act as a nucleophile. The HOMO, with significant electron density localized on the sulfur atom, is the orbital most likely to interact with the LUMO of an electrophile (an electron-deficient species). researchgate.netnih.gov The size and energy of the HOMO can be used to predict the site of reaction. For example, in a protonation reaction, the proton (an electrophile) will attack the site where the HOMO coefficient is largest, which is expected to be the sulfur atom. researchgate.net

Conversely, when reacting with a nucleophile, the reaction will be governed by the LUMO of this compound. The LUMO represents the most favorable location for accepting electron density, which would likely be centered on the antibonding π-system of the benzene ring. bldpharm.com The interaction between the HOMO of a nucleophile and the LUMO of the thiophenol would lead to the formation of a new chemical bond. bldpharm.comyoutube.com

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool generated from computational data that illustrates the charge distribution on the molecule's surface. nih.govchemicalbook.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. sigmaaldrich.comschrodinger.com

For this compound, the MEP map would be expected to show a significant region of negative potential around the sulfur atom due to its lone pairs of electrons. This confirms the sulfur as a primary site for interaction with electrophiles and for hydrogen bonding. schrodinger.com The hydrogen atom of the thiol group (-SH) would exhibit a positive potential, making it a hydrogen bond donor site. The tert-butyl group, being electron-donating, would slightly increase the electron density of the benzene ring compared to unsubstituted thiophenol.

In addition to MEP maps, Mulliken population analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. Though method-dependent, these charges offer a numerical representation of the electron distribution. In a study of the related molecule 3-tert-butyl-4-methoxyphenol, DFT calculations were used to determine Mulliken atomic charges, helping to identify reactive sites. nist.gov

Table 2: Representative Mulliken Atomic Charges for Atoms in a Substituted Phenol (B47542) This table shows calculated charges for 3-tert-butyl-4-methoxyphenol to exemplify the type of data obtained. Specific data for this compound is not available in the cited literature.

| Atom | Atomic Charge (e) |

|---|---|

| O (of OH) | -0.60 |

| H (of OH) | +0.45 |

| C (of tert-butyl) | -0.2 to -0.6 |

| H (of tert-butyl) | +0.1 to +0.2 |

(Data adapted from methodology described for similar compounds) nist.gov

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Beyond static electronic properties, computational chemistry allows for the dynamic simulation of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out entire reaction pathways and determine the feasibility and rates of chemical processes. scirp.org

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy barrier separating reactants from products. youtube.com Locating and characterizing the TS is a critical step in understanding a reaction mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key confirmation of a true transition state is the calculation of its vibrational frequencies, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For example, in a study of the Kolbe-Schmitt reaction involving 2,4-di-tert-butylphenol (B135424) (a structurally similar compound), DFT calculations were used to locate the transition states for the addition of CO2. stenutz.eu The analysis revealed the energy barriers for different reaction pathways, showing which products were kinetically favored. stenutz.eu A similar approach could be applied to reactions of this compound, such as its alkylation or oxidation, to elucidate the step-by-step mechanism and identify the rate-determining step.

Once the stationary points (reactants, products, and transition states) on the potential energy surface are optimized, key thermodynamic and kinetic parameters can be calculated. scirp.orgresearchgate.net These parameters provide a quantitative understanding of a reaction's viability and speed.

Kinetic parameters , most notably the activation energy (Ea), determine the rate of a reaction. The activation energy is the energy difference between the reactants and the transition state. stenutz.eu A lower activation energy corresponds to a faster reaction rate. These parameters can be calculated for each step in a proposed mechanism to identify the rate-limiting step. scirp.orgchemrevlett.com

In the computational study of the reaction of 2,4-di-tert-butylphenol, it was found that the main product was thermodynamically favorable (lower Gibbs free energy), while a side product was kinetically favorable (lower activation energy barrier). stenutz.eu This highlights the power of computational models to explain and predict selectivity in chemical reactions.

Table 3: Representative Calculated Thermodynamic and Kinetic Parameters for a Reaction of an Analogous Phenol This table presents data from the computational study of the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol to illustrate the parameters obtained. Specific data for this compound reactions is not available in the cited literature.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) | Reference |

|---|---|---|---|

| Formation of Main Product | 11.2 | - | stenutz.eu |

Solvation Effects in Computational Modeling

In the realm of computational chemistry, accurately modeling the influence of a solvent is paramount for predicting the behavior of a molecule in solution. For a compound like this compound, solvation effects can significantly impact its conformational equilibrium, reactivity, and spectroscopic properties. Computational models account for these effects through two primary approaches: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.orgchemrxiv.org This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, which has a polar thiol group and a nonpolar tert-butyl group, an implicit model would calculate the free energy of solvation by considering the electrostatic interactions between the molecule's charge distribution and the polarized dielectric continuum of the solvent. The choice of solvent, from polar (e.g., water, ethanol) to nonpolar (e.g., cyclohexane), would be defined by its dielectric constant within the model, allowing for the study of how different environments affect the molecule's stability and properties.

Explicit solvation models offer a more detailed, atomistic representation by surrounding the solute molecule with a number of individual solvent molecules. This method is computationally more demanding but allows for the specific short-range interactions, such as hydrogen bonding, to be directly simulated. In the case of this compound, explicit models would be crucial for studying interactions between the thiol's hydrogen atom and the lone pairs of a protic solvent like water or methanol, or the weaker interactions with an aprotic solvent like dimethyl sulfoxide. These specific interactions can have a profound effect on the orientation of the thiol group and the electronic structure of the entire molecule.

The following table illustrates a hypothetical comparison of solvation free energies for this compound in different solvents, as would be calculated using a DFT method like B3LYP with an implicit solvation model.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -5.8 |

| Ethanol | 24.55 | -4.2 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | -5.1 |

| Cyclohexane | 2.02 | -1.5 |

| Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic nature of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. uq.edu.auchemicalbook.com An MD simulation of this compound would track the atomic motions of the molecule by solving Newton's equations of motion, allowing for a detailed examination of its behavior in various environments.

Of greater chemical significance is the rotation of the thiol group (-SH). The orientation of the thiol hydrogen relative to the plane of the benzene ring can be a critical factor in its reactivity and intermolecular interactions. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. It is expected that the most stable conformation would involve the S-H bond lying in or near the plane of the aromatic ring to maximize conjugation or minimize steric hindrance.

In a condensed phase, such as a liquid or solid state, molecules of this compound will interact with each other in various ways. MD simulations can elucidate the nature and strength of these intermolecular forces. For this compound, the primary interactions would include:

Van der Waals forces: These are ubiquitous and arise from the temporary fluctuations in electron density. The large tert-butyl group and the benzene ring provide a significant surface area for these interactions.

π-π stacking: The aromatic rings of two neighboring molecules can stack on top of each other, an interaction driven by a combination of van der Waals forces and electrostatic interactions between the quadrupole moments of the rings.

S-H···π interactions: The hydrogen atom of the thiol group can act as a weak hydrogen bond donor, interacting with the electron-rich π-system of a neighboring benzene ring.

Weak hydrogen bonding (S-H···S): In the absence of a better hydrogen bond acceptor, a weak hydrogen bond can form between the thiol hydrogen of one molecule and the sulfur atom of another.

MD simulations of a system containing many this compound molecules would reveal the preferred orientations and distances between molecules, providing a microscopic picture of the liquid or solid state.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a particularly popular method for these predictions. esisresearch.orgnih.govnih.gov

The vibrational frequencies of a molecule correspond to the energies of its bond stretching, bending, and torsional motions. These frequencies can be calculated computationally by first optimizing the molecule's geometry and then computing the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of harmonic vibrational frequencies that correspond to the peaks in the infrared (IR) and Raman spectra. nih.govsciencepublishinggroup.com

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311G) would predict the frequencies of characteristic vibrations. These include the stretching of the S-H bond, the C-S bond, the aromatic C-H bonds, and the various modes of the benzene ring and the tert-butyl group. The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes. Comparing the simulated spectra with experimental FT-IR and Raman data can confirm the assignments of the observed peaks.

Below is a table of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| S-H Stretch | 2580 | Weak | Strong |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2800-3000 | Strong | Strong |

| Aromatic C=C Stretch | 1580, 1490 | Strong | Strong |

| C-S Stretch | 650-750 | Medium | Medium |

| C-H Bend (Aromatic) | 830 | Strong | Weak |

| Note: This data is illustrative, based on typical frequency ranges for these functional groups and computational results for similar molecules. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule. nih.govyoutube.com The chemical shift is determined by the local magnetic field around a nucleus, which is influenced by the surrounding electron density.

DFT calculations can compute the magnetic shielding tensors for each atom in this compound. These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental NMR data to assign the signals to specific atoms in the molecule.

For this compound, one would expect distinct signals for the protons of the tert-butyl group, the aromatic protons, and the thiol proton. Similarly, the ¹³C NMR spectrum would show separate signals for the carbons of the tert-butyl group, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the carbon attached to the sulfur atom.

The following table presents a set of plausible predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent like CDCl₃.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | 1.32 |

| -SH | 3.45 |

| Aromatic H (ortho to -SH) | 7.28 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | 34.5 |

| -C(C H₃)₃ | 31.3 |

| C-S | 129.5 |

| C-C(CH₃)₃ | 148.2 |

| Aromatic CH (ortho to -SH) | 126.3 |

| Aromatic CH (meta to -SH) | 129.1 |

Note: This data is illustrative and represents typical values that would be obtained from such a computational study.

UV-Vis Absorption Spectra and Electronic Transitions

Theoretical studies on related aromatic thiols and substituted benzenes have been performed, providing a general framework for understanding their electronic properties. rsc.orgresearchgate.net For instance, studies on thiophenol and its derivatives often reveal that the primary electronic transitions in the UV region are of π → π* character, originating from the benzene ring, with some contribution from the sulfur atom's non-bonding electrons (n → π* transitions). rsc.org The substitution of a tert-butyl group at the para position is expected to cause a slight red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted thiophenol, due to its electron-donating inductive effect.

In the absence of specific computational data for this compound, a hypothetical table of expected transitions based on the analysis of similar compounds is presented below for illustrative purposes. It is crucial to note that these are educated estimations and not the result of specific quantum chemical calculations for this compound.

Hypothetical Electronic Transition Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~260-280 | Low-Medium | HOMO -> LUMO | π -> π |

| ~230-250 | High | HOMO-1 -> LUMO | π -> π |

| ~290-310 | Very Low | n -> π | n -> π |

Note: This table is illustrative and not based on published computational results for this compound. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Further computational research, employing methods like TD-DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets, would be necessary to provide accurate, detailed insights into the electronic absorption properties of this compound, including precise absorption wavelengths, oscillator strengths, and the specific nature of the molecular orbitals involved in each electronic transition. mdpi.comchemrxiv.org Such studies would elucidate the influence of the tert-butyl and thiol groups on the electronic structure of the benzene ring.

Advanced Spectroscopic and Analytical Characterization of 4 Tert Butylthiophenol and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-tert-butylthiophenol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by three main regions: the aromatic protons, the thiol proton, and the tert-butyl group protons.

The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, appearing as a sharp, intense singlet typically found far upfield. The aromatic protons, due to the para-substitution pattern, form a classic AA'BB' spin system. Protons ortho to the electron-donating thiol group are shielded relative to those ortho to the tert-butyl group, resulting in two distinct doublet signals. The integration of these signals—the area under each peak—confirms the ratio of protons in each environment (9H for the tert-butyl group, 2H for each set of aromatic protons, and 1H for the thiol proton). The thiol (S-H) proton itself appears as a singlet, though its chemical shift can be highly variable depending on solvent, concentration, and temperature due to its involvement in hydrogen bonding. libretexts.orgstackexchange.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| -SH | 3.0 - 4.0 (variable) | Singlet (broad) | 1H |

| Ar-H (ortho to -SH) | ~7.1 - 7.2 | Doublet | 2H |

| Ar-H (ortho to -tBu) | ~7.3 - 7.4 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing a map of the carbon skeleton. Due to symmetry, the ¹³C NMR spectrum of this compound displays six distinct signals: four for the aromatic carbons and two for the tert-butyl group.

The signal for the quaternary carbon of the tert-butyl group and the carbon to which it is attached on the benzene (B151609) ring are readily identifiable. The remaining four aromatic carbons include the carbon atom bonded to the sulfur (ipso-carbon), the two equivalent carbons ortho to the thiol group, the two equivalent carbons meta to the thiol group, and the carbon para to the thiol group (which is bonded to the tert-butyl group). The chemical shifts of these carbons are influenced by the electronic effects of the substituents. rsc.org The electron-donating nature of the thiol group and the alkyl nature of the tert-butyl group dictate the specific shielding and deshielding of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~31.2 |

| -C (CH₃)₃ | ~34.5 |

| Ar-C (ipso to -SH) | ~129.0 |

| Ar-C (ortho to -SH) | ~133.0 |

| Ar-C (ortho to -tBu) | ~126.5 |

| Ar-C (ipso to -tBu) | ~149.0 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide information on the functional groups and molecular vibrations within this compound.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are characterized by several key vibrational modes that act as fingerprints for its structural features.

S-H Stretch: The most diagnostic peak for the thiol functional group is the S-H stretching vibration, which typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. mdpi.com

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups within the tert-butyl moiety are observed as strong bands in the region of 2850-3000 cm⁻¹.

C=C Aromatic Ring Stretches: The benzene ring exhibits characteristic C=C stretching vibrations that appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Strong absorptions corresponding to the bending (scissoring and rocking) vibrations of the CH₃ groups of the tert-butyl moiety are prominent in the 1365-1470 cm⁻¹ range. researchgate.net

S-S Stretch: In adducts where this compound has undergone oxidative coupling, the formation of a disulfide bond can be confirmed by the appearance of a new band corresponding to the S-S stretch, typically found in the 500-550 cm⁻¹ region of the Raman spectrum. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| S-H Stretch | 2550 - 2600 | Weak |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| CH₃ Bending | 1365 - 1470 | Strong |

Hydrogen Bonding Detection via Spectroscopic Shifts

The thiol S-H group, while a weaker hydrogen bond donor than an alcohol O-H group, can still participate in intermolecular hydrogen bonding, particularly in concentrated solutions or with hydrogen bond-accepting solvents. acs.org This interaction can be detected by characteristic shifts in both NMR and IR spectra.

NMR Spectroscopy: In ¹H NMR, the formation of hydrogen bonds deshields the thiol proton, causing its signal to shift downfield (to a higher ppm value). libretexts.orgstackexchange.com The position of this peak is often highly sensitive to sample concentration and temperature; as concentration increases or temperature decreases, promoting hydrogen bonding, the signal moves further downfield and often broadens.

IR and Raman Spectroscopy: In vibrational spectroscopy, hydrogen bonding weakens the S-H bond, causing the S-H stretching frequency to shift to a lower wavenumber (a "red shift"). mdpi.com The band also typically becomes broader and increases in intensity upon hydrogen bonding. Comparing the S-H stretching frequency in a dilute, non-polar solvent (where the molecule is mostly non-associated) with the frequency in a concentrated solution or a hydrogen-bonding solvent allows for the direct observation of this effect. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₀H₁₄S. chemicalbook.com HRMS can confirm this composition by measuring the exact mass of the molecular ion and its various adducts with extremely low error.

Predicted HRMS data for this compound shows the expected m/z values for several common adducts, which can be used to verify the molecular formula in an experimental setting. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Adduct Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₅S]⁺ | 167.08890 |

| [M+Na]⁺ | [C₁₀H₁₄SNa]⁺ | 189.07084 |

| [M+K]⁺ | [C₁₀H₁₄SK]⁺ | 205.04478 |

| [M+NH₄]⁺ | [C₁₀H₁₈NS]⁺ | 184.11544 |

| [M-H]⁻ | [C₁₀H₁₃S]⁻ | 165.07434 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's structure. For this compound, fragmentation is expected to occur at the bonds with the lowest dissociation energies.

The structure of this compound features a stable aromatic ring and a bulky tert-butyl group. Key fragmentation pathways typically involve the alkyl substituent. libretexts.orgyoutube.com Common fragmentation patterns for aromatic compounds with alkyl groups include: